molecular formula C7H12O2 B14495201 Ethanone, 1-(2-propyloxiranyl)- CAS No. 63759-38-6

Ethanone, 1-(2-propyloxiranyl)-

Cat. No.: B14495201
CAS No.: 63759-38-6
M. Wt: 128.17 g/mol
InChI Key: BCLWMXWJSISZSY-UHFFFAOYSA-N
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Description

Ethanone derivatives (acetophenone analogs) are characterized by a ketone functional group attached to a benzene ring or heterocyclic system. The compound "Ethanone, 1-(2-propyloxiranyl)-" hypothetically features a propyloxiranyl (a glycidyl or epoxide-containing) substituent at the 2-position of the ethanone backbone.

Properties

CAS No.

63759-38-6

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(2-propyloxiran-2-yl)ethanone

InChI

InChI=1S/C7H12O2/c1-3-4-7(5-9-7)6(2)8/h3-5H2,1-2H3

InChI Key

BCLWMXWJSISZSY-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CO1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-propyloxiranyl)- typically involves the reaction of a suitable epoxide with a ketone precursor under controlled conditions. One common method involves the use of epichlorohydrin and acetone in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(2-propyloxiranyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethanone, 1-(2-propyloxiranyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-propyloxiranyl)- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Key Insights:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl in 1-(2-chlorophenyl)ethanone) enhance electrophilicity, making such compounds reactive intermediates in organic synthesis . Methoxy groups (e.g., JWH-250) influence spectroscopic profiles, as seen in GC-FTIR data, where distinct absorption bands correlate with substituent positioning .

Applications: Fragrance compounds (e.g., benzofuran-substituted ethanone) rely on substituents to modulate volatility and olfactory characteristics . Regulatory scrutiny varies: Chlorocyclopropyl derivatives are monitored under EPA guidelines, while methoxyphenyl analogs face fewer restrictions .

Toxicity and Hazards: Limited toxicological data exist for many ethanone derivatives. For example, 1-(2-amino-6-nitrophenyl)ethanone lacks thorough hazard classification, though precautionary measures (e.g., avoiding inhalation) are advised .

Hypothetical Analysis of 1-(2-Propyloxiranyl)-Ethanone

  • Reactivity : The oxiranyl (epoxide) group may confer ring-strain-driven reactivity, enabling nucleophilic ring-opening reactions. This contrasts with chlorophenyl derivatives, where reactivity stems from electronic effects .
  • Analogous to 1-(1-chlorocyclopropyl)ethanone, this compound might require EPA reporting under significant new use rules .
  • Spectroscopic Identification : GC-FTIR could distinguish its oxiranyl group via characteristic C-O-C stretching vibrations (~1250 cm⁻¹) and ketone carbonyl signals (~1700 cm⁻¹) .

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